Computed Lipophilicity vs. Ethyl Ester mGlu₇ NAM Chemotype
The target compound has a computed XLogP3‑AA of 5 [1]. The structurally related ethyl‑8‑methoxy‑4‑(4‑phenylpiperazin‑1‑yl)quinoline carboxylate series (e.g., VU0226390) was reported to possess poor physicochemical and DMPK properties that precluded in vivo progression, partly attributed to the lipophilic ethyl ester moiety [2]. A methyl ester, as present in the target compound, is expected to be more hydrolytically labile and may yield a carboxylate metabolite with lower logP, potentially improving aqueous solubility relative to the ethyl ester congener. However, no experimental logP or solubility data for the target compound are available, so this comparison remains a computed inference.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP = 5 (computed) |
| Comparator Or Baseline | Ethyl‑8‑methoxy‑4‑(4‑phenylpiperazin‑1‑yl)quinoline carboxylate (VU0226390): poor physicochemical properties reported; no exact XLogP provided, but ethyl ester implies higher logP than carboxylic acid. |
| Quantified Difference | Cannot be quantified; directionality of difference suggests target may have lower logP after ester hydrolysis. |
| Conditions | Computed property (PubChem); mGlu₇ NAM SAR study (Kalbfleisch et al., 2020) |
Why This Matters
Lipophilicity heavily influences solubility, metabolic stability, and off‑target binding; a methyl ester may confer a distinct pharmacokinetic profile compared to close ethyl ester analogs.
- [1] PubChem Compound Summary for CID 16812626. Computed XLogP3‑AA value. View Source
- [2] Kalbfleisch JJ, Seto M, Lindsley CW, et al. Synthesis and SAR of a series of mGlu₇ NAMs based on an ethyl‑8‑methoxy‑4‑(4‑phenylpiperazin‑1‑yl)quinoline carboxylate core. Bioorg Med Chem Lett. 2020;30(22):127529. View Source
